4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H22N2O2S2 and its molecular weight is 362.51. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Properties
A derivative, S 19812, exhibits dual inhibition of cyclooxygenase and lipoxygenase pathways, suggesting potential in pain and inflammation management without significant gastric intolerance. This compound demonstrates non-opioid analgesic activity and anti-inflammatory effects in various models (Tordjman et al., 2003).
Future Directions
Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It would also be interesting to explore its potential applications in medicinal chemistry, given the biological activities exhibited by other benzothiazole derivatives .
Mechanism of Action
Target of Action
The compound “4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” primarily targets two kinases: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The interaction of “this compound” with its targets CK2 and GSK3β results in the inhibition of these kinases . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The action of “this compound” affects the PTEN pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby preserving its tumor suppressor function .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of “this compound” involve the preservation of PTEN’s tumor suppressor function . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and deactivation of PTEN, which can contribute to the suppression of tumor growth .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKFTDNCCJGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.